molecular formula C19H17N3O4 B2606202 2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide CAS No. 1171036-21-7

2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide

Cat. No.: B2606202
CAS No.: 1171036-21-7
M. Wt: 351.362
InChI Key: UHTKFVWBYFFGQN-UHFFFAOYSA-N
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Description

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide features a benzodioxole moiety linked via an acetamide group to a 1,3,4-oxadiazole ring substituted with a 4-methylbenzyl group. This structure combines aromatic, heterocyclic, and alkyl components, which are common in pharmacologically active molecules.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-2-4-13(5-3-12)10-18-21-22-19(26-18)20-17(23)9-14-6-7-15-16(8-14)25-11-24-15/h2-8H,9-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTKFVWBYFFGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide typically involves multiple steps. One common method involves the reaction of 2H-1,3-benzodioxole with acetic anhydride to form an intermediate, which is then reacted with 5-[(4-methylphenyl)methyl]-1,3,4-oxadiazole-2-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzodioxole-Containing Analogs

Compounds featuring the benzodioxole moiety often exhibit enhanced metabolic stability and receptor-binding affinity due to the electron-rich aromatic system. Key analogs include:

  • Compound V (N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide): Structural Differences: Incorporates a thioether-linked tetrahydronaphthalene group instead of the 4-methylbenzyl substituent. Bioactivity: Demonstrated potent cytotoxicity against C6 glioma and A549 lung adenocarcinoma cell lines, attributed to its hydrophobic substituent enhancing membrane permeability .
  • Compound 1 (2-(2H-1,3-Benzodioxol-5-yl)-N-(4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl)acetamide): Structural Differences: Replaces the oxadiazole ring with a cyclopentaoxazole scaffold.

Oxadiazole-Containing Analogs

The 1,3,4-oxadiazole ring is a bioisostere for ester or amide groups, often improving metabolic resistance. Notable examples:

  • Compound 7d (3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide): Structural Differences: Features a sulfanyl linker and a thiazole substituent instead of benzodioxole. Properties: Molecular weight = 389 g/mol, melting point = 148–150°C. The sulfanyl group may enhance radical scavenging activity .
  • N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g): Structural Differences: Substitutes benzodioxole with an indolemethyl group.

Substituent Variations on the Oxadiazole Ring

The 4-methylbenzyl group in the target compound contrasts with other substituents in analogs:

  • 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) :

    • Structural Differences : Replaces benzodioxole with benzofuran and includes a chlorophenyl group.
    • Bioactivity : Exhibited antimicrobial activity (MIC = 8 µg/mL against S. aureus), linked to the electron-withdrawing chloro substituent .
  • 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide: Structural Differences: Integrates a pyrazole-oxadiazole hybrid with a methoxyphenyl group.

Key Research Findings and Implications

  • Structural Influence : The 4-methylbenzyl group in the target compound may offer a balance between lipophilicity (for membrane penetration) and steric bulk (for target specificity), though experimental validation is needed.
  • Synthetic Feasibility : Analogous compounds are typically synthesized via cyclocondensation of hydrazides with carbonyl derivatives, followed by functionalization (e.g., alkylation, sulfonation) .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity based on diverse sources including patents, research articles, and chemical databases.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxole moiety linked to an oxadiazole and an acetamide group. Its molecular formula is C18H19N3O3C_{18}H_{19}N_{3}O_{3} with a molecular weight of approximately 325.36 g/mol. The oxadiazole ring is known for its role in various pharmacological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound in focus has been evaluated for its ability to inhibit cancer cell proliferation. A notable study demonstrated that derivatives containing the oxadiazole ring can block critical enzymes involved in tumor growth, such as topoisomerase and telomerase , leading to significant reductions in cancer cell viability across various lines including Mia PaCa-2 and PANC-1 cells .

Cell Line IC50 (µM) Mechanism of Action
Mia PaCa-212.5Inhibition of topoisomerase
PANC-115.0Telomerase inhibition
HepG210.0Induction of apoptosis

Antimicrobial Activity

The compound's antimicrobial efficacy has also been investigated. In vitro assays indicate that it exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Candida albicans2016

Structure-Activity Relationship (SAR)

The biological activity of the compound can be partially attributed to its structural components. The presence of the benzodioxole unit is associated with increased lipophilicity, enhancing membrane permeability and bioavailability. Additionally, modifications on the oxadiazole ring have shown to significantly influence the potency against cancer cells and bacteria .

Case Studies

  • Antitumor Activity Study : A recent investigation into a series of oxadiazole derivatives revealed that structural modifications could lead to enhanced antitumor activities. Among these, compounds similar to our target compound exhibited IC50 values lower than standard chemotherapeutics like etoposide .
  • Antimicrobial Efficacy Assessment : In a comparative study involving vari

Q & A

Q. What are the established synthetic routes for preparing this compound, and what key reaction conditions influence yield?

The synthesis typically involves condensation reactions. For example, chloroacetyl chloride can react with amino-oxadiazole derivatives in the presence of triethylamine, followed by reflux in dioxane (as seen in analogous syntheses) . Critical factors include solvent choice (e.g., dioxane or ethanol), temperature control (reflux at 20–25°C or higher), and stoichiometric ratios of reactants. Purification via recrystallization (ethanol-DMF mixtures) is essential to achieve >95% purity .

Q. Which spectroscopic and analytical methods are most reliable for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substituent positions and acetamide linkage . Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while elemental analysis verifies composition . For example, IR peaks at 1670 cm⁻¹ might indicate the acetamide carbonyl group .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While direct safety data for this compound is limited, related acetamides require precautions against inhalation and skin contact. Use fume hoods, gloves, and goggles. In case of exposure, rinse with water and consult a physician. Avoid heat/sparks due to potential decomposition .

Advanced Research Questions

Q. How can researchers optimize synthetic yield during scale-up, and what challenges arise?

Scaling up requires addressing exothermic reactions and solvent volume management. For instance, dropwise addition of chloroacetyl chloride minimizes side reactions . Solvent evaporation rates and recrystallization efficiency (e.g., using ethanol-DMF) impact purity. Pilot studies should test alternative catalysts (e.g., DMAP) and microwave-assisted synthesis to reduce reaction time .

Q. What computational strategies can predict the compound’s bioactivity and binding affinity?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase for anti-inflammatory studies) can model interactions. Density Functional Theory (DFT) calculations assess electronic properties, such as HOMO-LUMO gaps, to predict reactivity . Similar acetamides showed antioxidant activity via radical scavenging assays, suggesting comparable methodologies .

Q. How should discrepancies in spectral data during structural elucidation be resolved?

Cross-validation with multiple techniques is critical. For example, ambiguous NMR signals can be clarified via 2D-COSY or HSQC experiments to assign proton-carbon correlations . Conflicting IR peaks may require X-ray crystallography for definitive confirmation, as seen in related oxadiazole derivatives .

Q. What in vitro models are suitable for evaluating its pharmacological potential?

Antioxidant activity can be assessed via DPPH radical scavenging assays . Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory effects) require enzyme-linked immunosorbent assays (ELISA) or fluorometric methods. Cytotoxicity screening using MTT assays on cell lines (e.g., HepG2) provides preliminary safety data .

Data Contradiction and Analysis

Q. How can researchers address variability in reported synthetic yields for analogous compounds?

Discrepancies often stem from solvent polarity (e.g., dioxane vs. ethanol) or reaction duration. For example, extended reflux times (>4 hours) may degrade sensitive intermediates, reducing yield . Systematic Design of Experiments (DoE) can identify optimal conditions, such as temperature gradients (50–80°C) and reagent molar ratios .

Q. What experimental controls are necessary to validate biological activity findings?

Include positive controls (e.g., ascorbic acid for antioxidant assays) and vehicle controls (DMSO for solubility). Replicate experiments (n ≥ 3) and use statistical tools (ANOVA) to account for variability. For enzyme inhibition, validate with known inhibitors (e.g., indomethacin for COX-2) .

Methodological Resources

  • Synthesis Protocols : Refer to triethylamine-mediated condensation and recrystallization techniques .
  • Analytical Standards : Cross-reference NMR (Bruker Avance III) and MS (ESI-QTOF) parameters from published oxadiazole studies .
  • Computational Tools : Use Gaussian 16 for DFT and PyMOL for docking visualizations .

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